molecular formula C9H9FN2 B14907282 2-(1-Aminoethyl)-5-fluorobenzonitrile

2-(1-Aminoethyl)-5-fluorobenzonitrile

Katalognummer: B14907282
Molekulargewicht: 164.18 g/mol
InChI-Schlüssel: JPUCQNXVSSVRPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Aminoethyl)-5-fluorobenzonitrile is an organic compound that features a benzene ring substituted with an aminoethyl group and a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-5-fluorobenzonitrile typically involves the following steps:

    Reduction: The nitro group is reduced to an amino group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, reduction, fluorination, and aminoethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Aminoethyl)-5-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1-Aminoethyl)-5-fluorobenzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(1-Aminoethyl)-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of the target molecules and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1-Aminoethyl)benzonitrile: Lacks the fluorine atom, which may result in different chemical properties and biological activity.

    5-Fluorobenzonitrile: Lacks the aminoethyl group, which may affect its reactivity and interactions with biomolecules.

    2-(1-Aminoethyl)-4-fluorobenzonitrile: The position of the fluorine atom is different, which can influence the compound’s properties and applications.

Uniqueness

2-(1-Aminoethyl)-5-fluorobenzonitrile is unique due to the presence of both the aminoethyl group and the fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H9FN2

Molekulargewicht

164.18 g/mol

IUPAC-Name

2-(1-aminoethyl)-5-fluorobenzonitrile

InChI

InChI=1S/C9H9FN2/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-4,6H,12H2,1H3

InChI-Schlüssel

JPUCQNXVSSVRPG-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=C(C=C1)F)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.